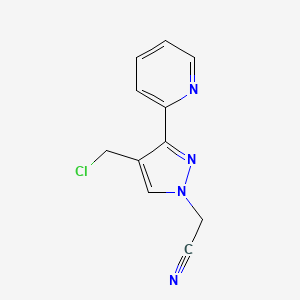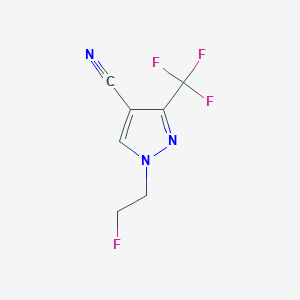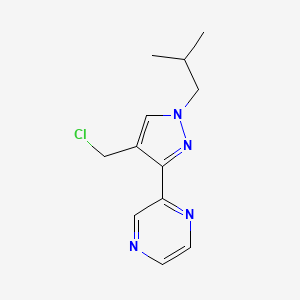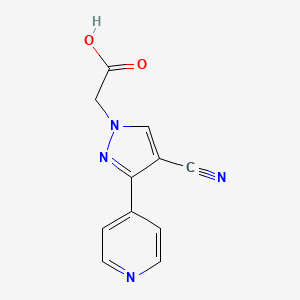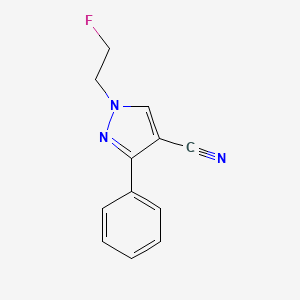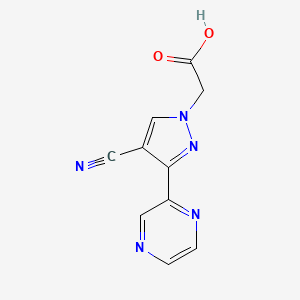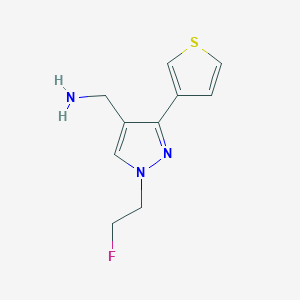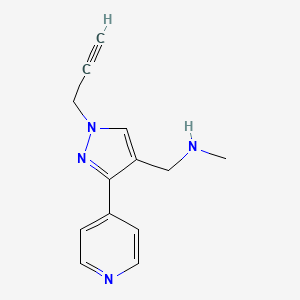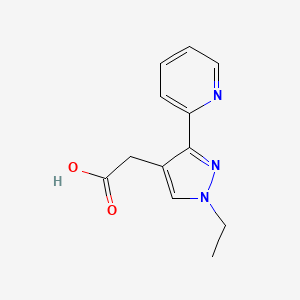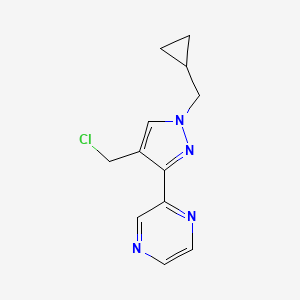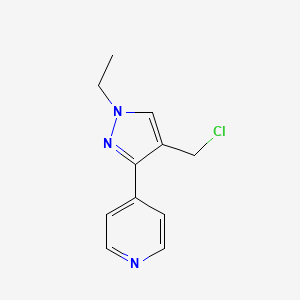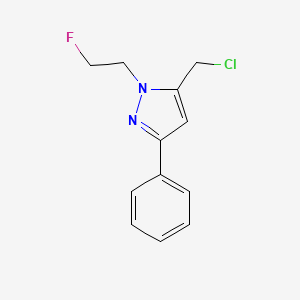
5-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole
Descripción general
Descripción
5-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole (CMFEP) is a pyrazole derivative that has recently been the focus of numerous scientific studies due to its potential applications in medicinal chemistry. This molecule has been studied for its ability to act as a ligand for various receptors in the body, as well as for its potential use as a drug delivery vehicle. CMFEP has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-allergic properties. We will also discuss the potential future directions for research and development of CMFEP.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Flexible Synthesis for Varied Substituents : A method for synthesizing pyrazoles with functionalized side chains at carbon 3 and varying alkyl and aryl substituents at carbon 5 demonstrates the adaptability of pyrazole synthesis. This approach allows for the introduction of phenyl groups at C5 and the transformation of alcohol groups to chlorides, offering precursors for further functionalization through nucleophilic substitution reactions (Grotjahn et al., 2002).
Crystal Structure Analysis : Studies on substituted pyrazolines provide insight into their crystal structures, showing that modifications at the pyrazole ring can influence molecular conformation and intermolecular interactions, which could be crucial for the development of materials and ligands with specific properties (Chopra et al., 2007).
Antimicrobial Applications : Synthesis of Schiff's base, azetidinones, and thiazolidinones derivatives from pyrazole compounds demonstrates their potential antimicrobial activity. This suggests the utility of pyrazole derivatives in developing new antimicrobial agents (Mistry et al., 2016).
Fluorescent and Spectral Characterization : The synthesis and characterization of pyrazoline derivatives with potential for fluorescent applications highlight the versatility of pyrazoles in developing materials for optical and electronic applications. Spectral data and fluorescence studies indicate the promising features of these derivatives for use in sensing and imaging technologies (Ibrahim et al., 2016).
Propiedades
IUPAC Name |
5-(chloromethyl)-1-(2-fluoroethyl)-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2/c13-9-11-8-12(15-16(11)7-6-14)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVPCMAITSLUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



